Cas no 2138396-65-1 (2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylmethanamine)

2-Chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylmethanamine is a specialized organic compound featuring a chloro-substituted phenyl ring linked to a methanesulfonylpyrazole moiety via an amine group. Its structural complexity makes it valuable as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of biologically active molecules. The presence of both electron-withdrawing (methanesulfonyl) and electron-donating (amine) groups enhances its reactivity, enabling selective functionalization. The compound’s stability under standard conditions and high purity make it suitable for precision applications in medicinal chemistry research. Its modular design allows for further derivatization, supporting the exploration of novel therapeutic or pesticidal agents.
2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylmethanamine structure
2138396-65-1 structure
Product name:2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylmethanamine
CAS No:2138396-65-1
MF:C11H12ClN3O2S
Molecular Weight:285.749879837036
CID:6257133
PubChem ID:165480441

2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylmethanamine 化学的及び物理的性質

名前と識別子

    • 2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylmethanamine
    • [2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]methanamine
    • EN300-1115641
    • 2138396-65-1
    • インチ: 1S/C11H12ClN3O2S/c1-18(16,17)8-6-14-15(7-8)11-4-2-3-10(12)9(11)5-13/h2-4,6-7H,5,13H2,1H3
    • InChIKey: VOFVOAKECVRGSA-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1CN)N1C=C(C=N1)S(C)(=O)=O

計算された属性

  • 精确分子量: 285.0338755g/mol
  • 同位素质量: 285.0338755g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 384
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.6
  • トポロジー分子極性表面積: 86.4Ų

2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1115641-1.0g
[2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]methanamine
2138396-65-1
1g
$728.0 2023-06-09
Enamine
EN300-1115641-0.1g
[2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]methanamine
2138396-65-1 95%
0.1g
$741.0 2023-10-27
Enamine
EN300-1115641-5.0g
[2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]methanamine
2138396-65-1
5g
$2110.0 2023-06-09
Enamine
EN300-1115641-10g
[2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]methanamine
2138396-65-1 95%
10g
$3622.0 2023-10-27
Enamine
EN300-1115641-10.0g
[2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]methanamine
2138396-65-1
10g
$3131.0 2023-06-09
Enamine
EN300-1115641-0.5g
[2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]methanamine
2138396-65-1 95%
0.5g
$809.0 2023-10-27
Enamine
EN300-1115641-2.5g
[2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]methanamine
2138396-65-1 95%
2.5g
$1650.0 2023-10-27
Enamine
EN300-1115641-1g
[2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]methanamine
2138396-65-1 95%
1g
$842.0 2023-10-27
Enamine
EN300-1115641-0.05g
[2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]methanamine
2138396-65-1 95%
0.05g
$707.0 2023-10-27
Enamine
EN300-1115641-0.25g
[2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]methanamine
2138396-65-1 95%
0.25g
$774.0 2023-10-27

2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylmethanamine 関連文献

2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylmethanamineに関する追加情報

2-Chloro-6-(4-Methanesulfonyl-1H-Pyrazol-1-Yl)Phenylmethanamine (CAS No. 2138396-65-1): A Comprehensive Overview of Structure, Synthesis, and Emerging Applications

The compound 2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylmethanamine, identified by the CAS number 2138396-65-1, represents a structurally unique class of pyrazole derivatives with potential applications in pharmaceutical and agrochemical research. Its molecular framework combines a substituted phenyl ring, a pyrazole heterocycle, and a methanesulfonyl group, all of which contribute to its functional versatility. The presence of the chlorine substituent at the para position relative to the pyrazole moiety introduces electronic effects that may influence reactivity and biological activity. Recent advancements in medicinal chemistry highlight the significance of such hybrid structures in modulating enzyme activity and receptor interactions.

The synthesis of 2-chloro-6-(4-methanesulfonyl-1H-pyrazol-1-ylyl)phenylmethanamine typically involves multi-step organic reactions, including the formation of the pyrazole core through condensation reactions between hydrazines and α-diketones or their equivalents. The introduction of the methanesulfonyl group is often achieved via sulfonation strategies, which enhance molecular solubility and metabolic stability—key factors in drug development. Notably, the amino functionality on the phenyl ring provides opportunities for further derivatization, enabling tailoring for specific pharmacological targets.

Structural analysis using X-ray crystallography and NMR spectroscopy has revealed that the stereochemistry of this compound is critical for its interaction with biological systems. The spatial arrangement of the chlorine atom, pyrazole ring, and sulfonamide linkage creates a three-dimensional scaffold that may mimic natural ligands or inhibit protein-protein interactions. This structural adaptability aligns with current trends in fragment-based drug discovery (FBDD), where small molecules are optimized to bind transiently to target sites.

Recent studies have explored the potential of similar pyrazole-containing compounds as modulators of kinases, G protein-coupled receptors (GPCRs), and ion channels. For instance, derivatives with analogous sulfonamide moieties have demonstrated inhibitory effects on epidermal growth factor receptor (EGFR) variants associated with cancer progression. While direct data on CAS 2138396-65-1 remains limited, computational modeling suggests its hydrogen-bonding capacity could enhance binding affinity to ATP-binding domains or allosteric sites.

In agrochemical contexts, compounds bearing both aromatic chlorines and sulfonamide groups are being investigated for herbicidal activity through disruption of photosynthetic pathways. The electrophilic nature of the methanesulfonyl group may facilitate covalent interactions with target enzymes, offering prolonged efficacy compared to traditional inhibitors. Such properties position this class as candidates for next-generation crop protection agents.

From an analytical chemistry perspective, chromatographic methods such as HPLC and GC are commonly employed to characterize this compound’s purity and degradation profiles. The presence of multiple polar functionalities necessitates careful selection of mobile phases to ensure resolution from closely related impurities during quality control processes.

Emerging research also highlights the environmental fate of sulfonamide-containing molecules under various degradation conditions. Photolytic studies indicate that UV exposure can cleave sulfonamide bonds, potentially reducing bioaccumulation risks while maintaining efficacy during application periods—a critical consideration for sustainable chemical design.

Collaborative efforts between academic institutions and industry partners are accelerating the discovery pipeline for novel pyrazole-based scaffolds like 2-chloro-6-(4-methanesulfonyl)... These initiatives leverage high-throughput screening platforms combined with machine learning algorithms to predict lead compounds with optimized physicochemical properties such as logP values and solubility parameters.

In summary, while specific clinical data on CAS 2138396–65–1 is still under investigation, its structural features align closely with contemporary drug design principles emphasizing multitarget engagement and improved pharmacokinetics. Continued exploration into its synthetic accessibility and biological profiling will likely expand its role across diverse scientific domains.

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